molecular formula C13H12N4O B1384397 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1181458-12-7

2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B1384397
CAS No.: 1181458-12-7
M. Wt: 240.26 g/mol
InChI Key: DHXMWASJGSWNRP-UHFFFAOYSA-N
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Description

2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety. The presence of a cyclopropyl group and a methyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product . The reaction conditions often involve the use of hydrogenation on Pd/C to remove protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is unique due to its specific structural features, such as the cyclopropyl and methyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets and improve its efficacy as a therapeutic agent .

Properties

IUPAC Name

2-cyclopropyl-9-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-7-2-5-10-9(6-7)12-15-11(8-3-4-8)16-17(12)13(18)14-10/h2,5-6,8H,3-4H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXMWASJGSWNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N3C2=NC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170082
Record name 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-12-7
Record name 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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